6-Methylquinoxaline-2,3-dione (CAS 6309-61-1): A Technical Monograph
6-Methylquinoxaline-2,3-dione (CAS 6309-61-1): A Technical Monograph
Executive Summary: The "Gateway" Scaffold
6-Methylquinoxaline-2,3-dione (CAS 6309-61-1) is not merely a chemical intermediate; it is a privileged scaffold in medicinal chemistry. Structurally characterized by a benzene ring fused to a pyrazine-dione system, it serves as the foundational architecture for a vast class of bioactive molecules, most notably AMPA/Kainate receptor antagonists used in neuroprotection and anticonvulsant research.
For the drug development professional, this compound represents a critical "branch point." Its C-2 and C-3 carbonyls are highly amenable to tautomeric modulation and functionalization (via halogenation), while the C-6 methyl group provides a handle for electronic tuning or further oxidation. This guide dissects the synthesis, reactivity, and biological relevance of this molecule, providing a self-validating roadmap for its application in high-value research.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The stability of 6-methylquinoxaline-2,3-dione derives from its ability to exist in a lactam-lactim tautomeric equilibrium, though it predominantly adopts the dione (lactam) form in the solid state.
Table 1: Core Physicochemical Data
| Property | Specification | Notes |
| CAS Number | 6309-61-1 | |
| IUPAC Name | 6-Methyl-1,4-dihydroquinoxaline-2,3-dione | often cited as 6-methyl-2,3-quinoxalinediol (tautomer) |
| Molecular Formula | C₉H₈N₂O₂ | |
| Molecular Weight | 176.17 g/mol | |
| Appearance | Off-white to pale yellow powder | Darkens upon oxidation or impurity formation |
| Melting Point | >300 °C (Dec.)[1][2][3][4][5][6] | High lattice energy due to intermolecular H-bonding |
| Solubility | DMSO, DMF, hot acetic acid | Insoluble in water, ether, and cold ethanol |
| pKa | ~9.0 - 9.5 | Weakly acidic NH protons |
Synthetic Pathways & Manufacturing[13]
The synthesis of 6-methylquinoxaline-2,3-dione is a classic example of a condensation-cyclization reaction. The high reliability of this protocol makes it a standard for validating new condensation catalysts.
The Optimized Condensation Protocol
Reaction Logic: The synthesis relies on the nucleophilic attack of the diamine nitrogens onto the electrophilic carbonyls of an oxalate source. Using diethyl oxalate is preferred over oxalic acid to drive the reaction via ethanol removal (entropy driven).
Reagents:
-
3,4-Diaminotoluene (4-Methyl-1,2-phenylenediamine) [1.0 eq]
-
Diethyl Oxalate [1.2 eq]
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Hydrochloric acid (4N) or Acetic Acid (Glacial) as solvent/catalyst.
Step-by-Step Methodology:
-
Dissolution: Dissolve 3,4-diaminotoluene (12.2 g, 0.1 mol) in 4N HCl (100 mL) in a 250 mL round-bottom flask.
-
Addition: Add diethyl oxalate (17.5 g, 0.12 mol) dropwise under stirring.
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 2–3 hours.
-
Checkpoint: The solution will initially darken, followed by the precipitation of the product as the cyclization completes.
-
-
Isolation: Cool the mixture to room temperature (25°C). The product will crystallize out.
-
Purification: Filter the solid and wash copiously with water to remove unreacted diamine and acid.
-
Recrystallization: Recrystallize from DMF/Water or hot acetic acid to yield fine needles.
Reaction Mechanism Visualization
Figure 1: Synthetic pathway for the condensation of diamine precursors to the quinoxaline dione scaffold.
Functionalization: The "Hub" of Drug Design
For the researcher, the dione itself is rarely the final drug. It is the precursor to 2,3-dichloroquinoxalines, which are highly reactive electrophiles used to attach pharmacophores.
Chlorination Strategy (The POCl₃ Method)
To access the reactive 2,3-dichloro derivative, the dione oxygen atoms are substituted using phosphorus oxychloride.[7]
-
Protocol: Suspend 6-methylquinoxaline-2,3-dione in neat POCl₃. Add a catalytic amount of DMF (Vilsmeier-Haack type activation). Reflux for 2-4 hours until the solution becomes clear.
-
Safety Note: Quenching POCl₃ requires extreme caution. Pour the reaction mixture slowly onto crushed ice to hydrolyze excess reagent.
Functionalization Workflow
Figure 2: Divergent synthesis strategy converting the inert dione into bioactive libraries.
Biological Applications: Glutamate Receptor Modulation
The quinoxaline-2,3-dione core is historically significant as the structural basis for CNQX and NBQX , potent antagonists of the AMPA and Kainate receptors (ionotropic glutamate receptors).
Mechanism of Action
While 6-methylquinoxaline-2,3-dione is a weak antagonist compared to its nitrated or sulfonated cousins, it occupies the glutamate binding site on the receptor.
-
Binding: The dione moiety mimics the carboxylate groups of glutamate.
-
Blockade: By occupying the ligand-binding domain (LBD) without inducing the conformational closure of the "clam-shell" structure, it prevents channel opening.
-
Result: Inhibition of Na⁺/Ca²⁺ influx, preventing excitotoxicity.
Neuroprotective Signaling Pathway
Figure 3: Competitive antagonism of AMPA receptors by quinoxaline scaffolds preventing excitotoxicity.
Analytical Characterization & Quality Control
Validating the identity of CAS 6309-61-1 requires distinguishing it from its uncyclized intermediates and isomeric impurities.
H-NMR Signature (DMSO-d₆)[9]
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δ 11.8 - 12.0 ppm (Broad s, 2H): Amide NH protons. The broadness indicates exchangeable protons and hydrogen bonding.
-
δ 7.0 - 7.2 ppm (m, 3H): Aromatic protons. The substitution pattern (1,2,4-trisubstituted ring) results in a complex multiplet.
-
δ 2.35 ppm (s, 3H): Methyl group attached to the aromatic ring. Note: This peak is distinct from the solvent residual peak of DMSO (2.50 ppm).[8]
HPLC Method (Generic)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm and 300 nm (Quinoxalines have strong UV absorbance).
Handling, Stability & Safety
Stability
-
Hygroscopicity: Non-hygroscopic, but should be stored dry.
-
Oxidation: Stable to air at room temperature. Prolonged exposure to light may cause slight discoloration (yellowing).
-
Storage: Store at room temperature (15-25°C) in a tightly sealed container.
Safety (GHS Classification)
-
Signal Word: Warning.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory. Handle the powder in a fume hood to avoid inhalation.
References
-
Synthesis & Cyclization: Cheeseman, G. W. H. (1962). Quinoxalines and related compounds.[1][2][5][6][7][8][9][10][11][12][13] Part VI. Substitution of 2,3-dihydroxyquinoxaline and its 1,4-dimethyl derivative.[2] Journal of the Chemical Society, 1170-1176.
-
AMPA Antagonism: Honore, T., et al. (1988). Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists. Science, 241(4866), 701-703.
-
Chemical Properties: BenchChem Technical Guide. (2025). 1,4-Dihydro-6-methylquinoxaline-2,3-dione Properties and Applications.
-
Functionalization (Chlorination): Ali, M. M., et al. (2015). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Journal of Chemical and Pharmaceutical Research, 7(1), 55-63.
-
Spectroscopic Data: CAS Common Chemistry. (2023).[10] 6-Methylquinoxaline-2,3(1H,4H)-dione Details.
Sources
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